[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole
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Overview
Description
[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole is a heterocyclic compound that features a unique fusion of dioxole, pyrrole, and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes . This reaction can be catalyzed by various metal catalysts, such as copper(I) or ruthenium(II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are still under development. Current research focuses on optimizing reaction conditions to increase yield and reduce by-products. Microwave-assisted synthesis and catalyst-free methods are promising approaches that are being investigated .
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. These derivatives may act as enzyme inhibitors or receptor modulators .
Industry
In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Oxazole: Similar to isoxazole but with different positioning of the oxygen and nitrogen atoms.
Uniqueness
[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole is unique due to its fused ring structure, which combines the properties of dioxole, pyrrole, and isoxazole. This fusion enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Biological Activity
The compound [1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole is a member of the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in treating various diseases.
Synthesis and Structure-Activity Relationship
Recent studies have demonstrated effective synthetic routes for producing isoxazole derivatives, including this compound. The synthesis often involves cycloaddition reactions and modifications to enhance biological efficacy. Structure-activity relationship (SAR) studies indicate that variations in substituents can significantly affect the biological activity of these compounds.
Table 1: Synthesis Overview
Compound | Methodology | Yield (%) | Key Findings |
---|---|---|---|
This compound | Cycloaddition of N-methyl-C-arylnitrones with maleimides | 73-83% | Exhibits significant cytotoxicity against cancer cell lines |
Biological Activity
The biological activity of this compound and its derivatives has been extensively studied. These compounds demonstrate a wide range of pharmacological effects:
Anticancer Activity
Numerous studies have reported the anticancer properties of isoxazole derivatives. For instance, compounds containing the isoxazole ring have shown potent activity against various cancer cell lines such as colorectal carcinoma (HCT-116) and prostate cancer (PC3). The IC50 values for several derivatives indicate their efficacy compared to established chemotherapeutics like 5-fluorouracil.
- Case Study : A study evaluated the cytotoxicity of several isoxazole derivatives against HCT-116 and PC3 cells. Compounds exhibited IC50 values ranging from 4.4 µM to 18.1 µM, demonstrating selective toxicity toward cancer cells while sparing normal cells .
Antimicrobial Activity
Isoxazoles also exhibit significant antimicrobial properties. Research has shown that derivatives can effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Enterococcus faecalis.
- Case Study : A series of synthesized compounds were screened for antibacterial activity. Notably, some exhibited minimum inhibitory concentration (MIC) values as low as 25 µg/ml against E. faecalis, indicating strong antibacterial potential .
Other Biological Activities
In addition to anticancer and antimicrobial effects, isoxazoles have been reported to possess anti-inflammatory and antioxidant properties. They also act as GABAA antagonists and have shown potential in regulating immune functions .
Properties
CAS No. |
127493-26-9 |
---|---|
Molecular Formula |
C7H5NO3 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
3,5,7-trioxa-8-azatricyclo[6.3.0.02,6]undeca-1(11),2(6),9-triene |
InChI |
InChI=1S/C7H5NO3/c1-2-5-6-7(10-4-9-6)11-8(5)3-1/h1-3H,4H2 |
InChI Key |
WXPPOVJKPQKHEU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)ON3C2=CC=C3 |
Origin of Product |
United States |
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